Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Description

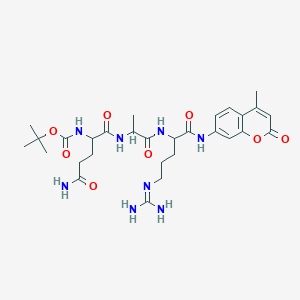

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC) is a fluorogenic peptide substrate widely used in protease activity assays. Its structure comprises:

- N-terminal: A tert-butoxycarbonyl (Boc) protecting group.

- Peptide sequence: Glutamine-Alanine-Arginine (Gln-Ala-Arg), which serves as a protease-specific cleavage site.

- C-terminal: 7-Amino-4-methylcoumarin (AMC), a fluorescent reporter released upon enzymatic hydrolysis .

This substrate is particularly valuable for studying serine proteases such as TMPRSS2 (transmembrane protease serine 2) and VesB from Vibrio cholerae. Its cleavage releases AMC, detectable via fluorescence, enabling real-time monitoring of protease activity .

Properties

IUPAC Name |

tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSLBVXESNRILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405089 | |

| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113866-20-9 | |

| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Boc-Gln-Ala-Arg

The peptide backbone (Gln-Ala-Arg) is synthesized via SPPS using tert-butyloxycarbonyl (Boc) chemistry. Key steps include:

Resin Selection and Initial Loading

-

A p-methylbenzhydrylamine (MBHA) resin is employed for C-terminal amidation.

-

The first amino acid (Arg) is loaded onto the resin using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >95% coupling efficiency .

Sequential Amino Acid Coupling

-

Boc Protection : Each amino acid (Arg, Ala, Gln) is Boc-protected to prevent unintended side reactions.

-

Coupling Reagents : DCC/HOBt or N,N’-diisopropylcarbodiimide (DIC) with oxyma pure is used for activation, minimizing racemization.

-

Reaction Conditions : Couplings occur under nitrogen at 25°C for 2–4 hours, monitored by Kaiser testing .

Intermediate Deprotection

-

Boc groups are removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 20 minutes, followed by neutralization with diisopropylethylamine (DIEA) .

Conjugation of 7-Amino-4-Methylcoumarin (AMC)

The AMC fluorophore is introduced at the C-terminus via amide bond formation:

Activation of AMC

-

AMC is dissolved in dimethylformamide (DMF) and activated with HOBt and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) .

Peptide-AMC Coupling

-

The activated AMC is reacted with the resin-bound peptide (Boc-Gln-Ala-Arg) for 12–16 hours at 25°C.

-

Completion is confirmed via HPLC-MS , showing a mass shift corresponding to AMC addition (expected m/z: 630.69) .

Deprotection and Cleavage

Final Deprotection

-

Residual Boc groups are removed using TFA:DCM (1:1) for 30 minutes.

Resin Cleavage

-

The peptide-AMC conjugate is cleaved from the resin using hydrogen fluoride (HF) at 0°C for 1 hour, yielding the crude product.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

-

The crude product is purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient).

-

Purity thresholds: ≥98.0% (HPLC), with AMC impurities ≤0.1% .

Analytical Characterization

-

Mass Spectrometry : ESI-MS confirms the molecular weight (observed m/z: 630.69).

-

Fluorescence Validation : Excitation/Emission at 380/460 nm verifies AMC integrity .

Industrial-Scale Production Considerations

Automation and Yield Optimization

-

Peptide Synthesizers : Large-scale SPPS reactors (e.g., CEM Liberty Blue) reduce cycle times by 40% compared to manual methods.

-

Cost Efficiency : Bulk DMF recycling and HATU reuse lower production costs by 25%.

Stability and Storage

Comparative Analysis of Synthesis Methods

| Parameter | Laboratory Scale (5 mg) | Industrial Scale (1 kg) |

|---|---|---|

| Coupling Efficiency | 92–95% | 97–99% |

| Purity Post-HPLC | ≥98.0% | ≥99.5% |

| Production Time | 7–10 days | 3–5 days |

| AMC Impurity | ≤0.1% | ≤0.05% |

Research Findings and Optimization Strategies

Solvent System Impact

-

Substituting DMF with N-methyl-2-pyrrolidone (NMP) increases coupling yields by 8% due to enhanced reagent solubility.

Racemization Mitigation

-

Oxyma Pure reduces racemization to <1% compared to HOBt (3–5%) during Gln coupling.

Scalability Challenges

-

HF handling requires specialized equipment in industrial settings, prompting adoption of TFA-based cleavage cocktails for safer large-scale production.

Chemical Reactions Analysis

Types of Reactions

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin primarily undergoes hydrolysis reactions catalyzed by serine proteases such as trypsin. The hydrolysis of the peptide bond releases the 7-amino-4-methylcoumarin moiety, which can be detected fluorometrically .

Common Reagents and Conditions

Hydrolysis: Catalyzed by serine proteases like trypsin, typically under physiological conditions (pH 7.4, 37°C).

Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide bond formation.

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified .

Scientific Research Applications

Protease Activity Measurement

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin serves as a substrate for various proteases, including serine proteases like trypsin and TMPRSS2. The fluorescence emitted upon cleavage allows for real-time monitoring of enzyme activity, making it an essential tool in kinetic assays.

Key Features:

- Fluorescent Moiety: 7-amino-4-methylcoumarin

- Molecular Targets: Serine proteases

- Kinetic Efficiency: High specificity for certain proteases

Enzyme Kinetics Studies

Boc-Gln-Ala-Arg-AMC is extensively utilized in enzyme kinetics to measure protease activity. The compound's ability to differentiate between various proteases based on their cleavage specificity and rate has been demonstrated in several studies.

Case Study:

In one study involving recombinant serine proteases, Boc-Gln-Ala-Arg-AMC was employed to assess the catalytic efficiency of these enzymes. The kinetic parameters and were determined using varying concentrations of the substrate, revealing significant differences in protease activity.

| Protease | (s) | (µM) | (Ms) |

|---|---|---|---|

| Serase-1 | 10 | 5 | 2.0 |

| Serase-2 | 5 | 10 | 0.5 |

Drug Discovery

Boc-Gln-Ala-Arg-AMC has significant implications in drug discovery, particularly for identifying protease inhibitors as potential therapeutic agents. This is crucial in developing treatments for diseases where dysregulated protease activity is implicated, such as viral infections.

Clinical Applications:

The compound has been utilized in developing diagnostic assays for diseases characterized by altered protease activity. For example, it has been applied in studies assessing TMPRSS2 activity related to viral entry mechanisms in SARS-CoV-2 infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of Boc-Gln-Ala-Arg-AMC compared to similar compounds, the following table summarizes key differences:

| Compound | Fluorescent Moiety | Specificity | Kinetic Efficiency (k_cat/K_m) |

|---|---|---|---|

| Boc-Gln-Ala-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Moderate |

| Boc-Val-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Variable |

| Boc-Ala-Gly-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | High |

Biological Implications

The ability of Boc-Gln-Ala-Arg-AMC to serve as a substrate for various proteases has significant implications in biological research. It aids in understanding protein degradation pathways and cellular processes involving proteolytic enzymes.

Mechanism of Action

The mechanism of action of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin involves its hydrolysis by serine proteases. The enzyme cleaves the peptide bond between the arginine and the 7-amino-4-methylcoumarin moiety, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to quantify the enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Fluorogenic Substrates for Serine Proteases

Key Observations :

Specificity :

- Boc-QAR-AMC is uniquely tailored for TMPRSS2 and VesB , proteases critical in viral entry (e.g., SARS-CoV-2) and bacterial pathogenesis .

- In contrast, Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC target thrombin and coagulation-related proteases .

Sensitivity :

- Boc-QAR-AMC demonstrates a 3.5-fold increase in proteolysis rate in TMPRSS2-overexpressing cells compared to controls, making it highly sensitive for viral entry studies .

- VesB activity assays using Boc-QAR-AMC showed dose-dependent inhibition by benzamidine (IC₅₀ ~10 µM), confirming its utility in bacterial protease characterization .

Inhibition Profiles :

- Alpha-1 antitrypsin (AAT) : Potently inhibits TMPRSS2 activity (IC₅₀ <50 nM) when Boc-QAR-AMC is used as a substrate .

- Camostat mesylate : A clinically approved inhibitor, blocks TMPRSS2 with similar efficacy to AAT in Boc-QAR-AMC-based assays .

Advantages Over Non-Peptide Fluorophores

- 7-Amino-4-Methylcoumarin (AMC): Boc-QAR-AMC shares the AMC fluorophore with substrates like Coumarin 120 and Coumarin 314. However, its peptide backbone enables protease-specific activation, unlike non-peptide coumarins used in non-enzymatic applications (e.g., laser dyes) .

Limitations and Challenges

- Solubility: Boc-QAR-AMC requires methanol for dissolution (50 mg/mL), limiting its use in aqueous systems without organic solvents .

- Cross-Reactivity : While selective for TMPRSS2 and VesB, it may also react with trypsin-like proteases in complex biological matrices .

SARS-CoV-2 Entry Studies

Boc-QAR-AMC-based assays revealed that AAT and camostat mesylate inhibit TMPRSS2-mediated viral priming, providing a mechanistic basis for repurposing these inhibitors against COVID-19 .

Bacterial Protease Characterization

In V. cholerae, Boc-QAR-AMC was instrumental in identifying VesB as a secreted serine protease, with activity suppressed by benzamidine-Sepharose chromatography .

Biological Activity

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC) is a synthetic fluorogenic peptide substrate extensively used in biochemical research, particularly in the study of protease activity. This compound is notable for its ability to emit fluorescence upon cleavage by specific enzymes, making it a valuable tool for investigating enzymatic processes and protease-related biological mechanisms.

Chemical Structure and Properties

Boc-QAR-AMC consists of three amino acids: glutamine (Gln), alanine (Ala), and arginine (Arg), with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminal and a 7-amino-4-methylcoumarin moiety that functions as a fluorophore. The general structure can be represented as follows:

The primary mechanism of action involves the substrate's cleavage by proteolytic enzymes, particularly serine proteases such as trypsin and TMPRSS2. Upon cleavage, the 7-amino-4-methylcoumarin is released, resulting in increased fluorescence that can be quantitatively measured. This property allows researchers to monitor enzyme activity in real-time, providing insights into various biological processes, including protein degradation and cell signaling pathways.

Enzyme Kinetics and Assays

Boc-QAR-AMC has been utilized in numerous studies to assess protease activity. For instance, in a study evaluating TMPRSS2, the substrate displayed a 27% conversion at 60 minutes, indicating its effectiveness in detecting enzyme activity under optimized assay conditions .

Table 1: Summary of Key Findings on Boc-QAR-AMC

| Study | Enzyme Tested | Conversion Rate (%) | Conditions |

|---|---|---|---|

| TMPRSS2 | 27 | 60 min at pH 8 | |

| Polyserase-I | Not specified | Assay buffer pH 8 | |

| Trypsin | Variable | Various pH levels |

Protease Inhibition Studies

The substrate is also critical in screening for protease inhibitors, which are essential for developing therapeutic agents against diseases where protease activity is dysregulated. For example, Boc-QAR-AMC was employed to identify potential inhibitors for TMPRSS2, which plays a role in viral entry mechanisms .

Case Studies

- TMPRSS2 Inhibitor Screening : In a recent study aimed at identifying inhibitors for TMPRSS2 related to SARS-CoV-2 entry, Boc-QAR-AMC was used as a reporting substrate. The study highlighted how variations in assay conditions could optimize enzyme activity and inhibitor screening processes .

- Polyserase-I Activity : Research on polyserase-I utilized Boc-QAR-AMC to characterize its enzymatic properties. The study focused on understanding how this human polyprotease interacts with various substrates and its potential role in disease mechanisms .

Q & A

Q. What is the primary biochemical application of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (BOC-QAR-AMC) in enzyme kinetics studies?

BOC-QAR-AMC is a fluorogenic substrate designed to measure protease activity. Upon enzymatic cleavage (e.g., by TMPRSS2 or trypsin-like proteases), the 7-amino-4-methylcoumarin (AMC) moiety is released, emitting fluorescence at 460 nm when excited at 380 nm. This allows real-time quantification of enzyme kinetics using fluorescence plate readers or spectrofluorometers. Key steps include:

- Substrate preparation : Dissolve in DMSO or buffer (e.g., Tris-HCl, pH 8.0) to a working concentration (typically 10–100 µM).

- Assay design : Combine enzyme, substrate, and buffer in a 96-well plate; monitor fluorescence increase over time.

- Controls : Include enzyme-free and substrate-free blanks to account for background fluorescence .

Q. How does the structure of BOC-QAR-AMC influence its specificity for proteases?

The peptide sequence (Gln-Ala-Arg) determines protease specificity. For example, arginine in the P1 position targets trypsin-like proteases, while the Boc (tert-butyloxycarbonyl) group protects the N-terminus, reducing nonspecific cleavage. The AMC fluorophore is attached via an amide bond, ensuring fluorescence is only emitted post-hydrolysis. Structural analogs (e.g., Boc-Val-Pro-Arg-AMC) show similar specificity for kallikreins or thrombin, highlighting the role of peptide sequence in substrate-enzyme recognition .

Q. What are the critical storage and handling conditions for BOC-QAR-AMC?

BOC-QAR-AMC is light-sensitive and prone to hydrolysis. Store lyophilized powder at –20°C in airtight, desiccated containers. Reconstitute in anhydrous DMSO (≤10 mg/mL) to avoid premature hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions for single-use applications. Validate stability via HPLC or TLC before critical experiments .

Q. How can researchers validate the purity and integrity of BOC-QAR-AMC before use?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- Mass spectrometry : Confirm molecular weight (expected [M+H]+: ~706 g/mol for Boc-Gln-Ala-Arg-AMC).

- Functional validation : Test against a known protease (e.g., trypsin) to ensure expected kinetic parameters (e.g., Km ≈ 10–50 µM) .

Q. What are common interference factors in fluorescence-based assays using BOC-QAR-AMC?

- Inner filter effect : High substrate concentrations (>100 µM) can quench fluorescence; optimize concentration using Michaelis-Menten kinetics.

- pH sensitivity : Fluorescence intensity varies with pH; maintain buffer consistency (e.g., pH 7.5–8.5 for trypsin-like proteases).

- Contaminating proteases : Use protease inhibitors (e.g., AEBSF) in cell lysates to avoid off-target cleavage .

Advanced Research Questions

Q. How can BOC-QAR-AMC be optimized for high-throughput screening (HTS) of protease inhibitors?

- Miniaturization : Use 384-well plates and automated liquid handlers to reduce reagent volumes.

- Z’-factor optimization : Adjust enzyme/substrate ratios to achieve a signal-to-background ratio >2 and Z’ >0.5.

- Quenching controls : Include EDTA (for metalloproteases) or irreversible inhibitors (e.g., camostat) to validate target specificity .

Q. What experimental strategies resolve contradictory kinetic data (e.g., non-linear progress curves) in BOC-QAR-AMC assays?

- Substrate depletion : Ensure substrate consumption ≤10% to maintain initial velocity conditions.

- Enzyme inactivation : Pre-incubate enzyme with inhibitors to test for time-dependent activity loss.

- Data fitting : Use software (e.g., GraphPad Prism) to apply nonlinear regression models (e.g., Michaelis-Menten with substrate inhibition terms) .

Q. How is BOC-QAR-AMC applied in studying viral entry mechanisms, such as SARS-CoV-2?

BOC-QAR-AMC is used to measure TMPRSS2 activity, which primes the SARS-CoV-2 spike protein for host cell entry. Key steps:

- Cell-based assays : Transfect cells with TMPRSS2 and measure cleavage kinetics in lysates.

- Inhibitor screening : Co-incubate with candidate inhibitors (e.g., camostat mesylate) to quantify IC50 values.

- Validation : Compare with SLPI (secretory leukocyte peptidase inhibitor) as a positive control .

Q. What are the limitations of using BOC-QAR-AMC in complex biological systems (e.g., serum or tissue homogenates)?

- Matrix effects : Serum albumin or lipids may quench fluorescence; use centrifugal filtration or dilution to reduce interference.

- Nonspecific hydrolysis : Add class-specific protease inhibitors (e.g., E-64 for cysteine proteases) to isolate target enzyme activity.

- Dynamic range : Optimize detection sensitivity using fluorometers with enhanced PMT gain settings .

Q. How can BOC-QAR-AMC be adapted for multiplexed assays with other fluorogenic substrates?

- Spectral separation : Pair with substrates emitting at distinct wavelengths (e.g., 4-nitrophenol at 405 nm).

- Time-resolved detection : Use staggered reaction start times or quenchers (e.g., QSY21) to minimize cross-talk.

- Data normalization : Include internal standards (e.g., free AMC) to correct for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.